4-(4-chlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Overview
Description
The compound “4-(4-chlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole” belongs to the class of pyrimido[1,2-a]benzimidazoles . These heterocycles have a plethora of biological activities and are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of benzimidazoles is categorized according to the cyclization reaction and mechanisms . Protocols include condensation, cross-dehydrogenative coupling with transition metal catalysis, annulation onto benzimidazole, often using CuI-catalysis, and radical cyclization with homolytic aromatic substitution . Many oxidative transformations are under metal-free conditions, including using thermal, photochemical, and electrochemical methods .Chemical Reactions Analysis
The chemical reactions involving benzimidazoles are diverse. For instance, nitrobenzene reduction, cyclization of aryl amidines, lactams, and isothiocyanates are described . Many oxidative transformations are under metal-free conditions, including using thermal, photochemical, and electrochemical methods .Physical and Chemical Properties Analysis
The solubility of benzimidazoles in water and other solvents is very low, but they dissolve easily in dimethylformamide, dioxane, and chloroform and are also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .Mechanism of Action
Future Directions
The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical significance of the benzimidazole and azolo[1,5-a]-pyrimidine scaffolds contained in pyrimido[1,2-a]-benzimidazoles .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3/c23-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)25-22-24-18-8-4-5-9-20(18)26(21)22/h1-14,21H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHAHBXSDPMVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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